molecular formula C12H15N5O B11054276 N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide

N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide

Cat. No.: B11054276
M. Wt: 245.28 g/mol
InChI Key: AWOAFMBEDRBJCB-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is a synthetic organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. For example, 2-methylbenzonitrile can be converted to 2-methyl-2H-tetrazole using sodium azide and ammonium chloride in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Coupling with Propanamide: The tetrazole derivative is then coupled with 2-methylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(1H-tetrazol-5-yl)phenyl]propanamide: Similar structure but with a different substitution pattern on the tetrazole ring.

    N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]propanamide: Another isomer with a different hydrogen placement on the tetrazole ring.

Uniqueness

N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is unique due to the presence of the 2-methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-[2-methyl-5-(2-methyltetrazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C12H15N5O/c1-4-11(18)13-10-7-9(6-5-8(10)2)12-14-16-17(3)15-12/h5-7H,4H2,1-3H3,(H,13,18)

InChI Key

AWOAFMBEDRBJCB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN(N=N2)C)C

Origin of Product

United States

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